
1,1,1-Trifluoro-2-iodoethane
Overview
Description
1,1,1-Trifluoro-2-iodoethane, also known as 2-iodo-1,1,1-trifluoroethane, is a chemical compound with the molecular formula C2H2F3I. It is a colorless liquid with a slight ammonia-like odor.
Preparation Methods
1,1,1-Trifluoro-2-iodoethane can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroethane with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity . Industrial production methods often involve similar processes but on a larger scale, ensuring the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Substitution Reactions
The iodine atom in CF₃CH₂I undergoes nucleophilic substitution (SN2) under mild conditions. For example:
-
Reaction with alkoxides :
This yields trifluoroethyl ethers, with reaction rates influenced by steric hindrance and solvent polarity .
-
Halogen exchange :
In the presence of bromine, CF₃CH₂I participates in halogen exchange:Thermodynamic data from gas-phase studies show for related iodoethane reactions .
Cross-Coupling Reactions
CF₃CH₂I is widely used in palladium-catalyzed cross-coupling to introduce trifluoroethyl groups into aromatic systems:
-
Suzuki-Miyaura coupling :
Reacts with aryl boronic acids (ArB(OH)₂) under Pd(PPh₃)₄ catalysis (2 mol%) in THF at 60°C:Yields range from 65–92% for electron-deficient aryl substrates .
Substrate | Yield (%) | Conditions |
---|---|---|
4-Nitrobenzene boronic acid | 92 | Pd(PPh₃)₄, K₂CO₃, THF, 12 h |
2-Thiophene boronic acid | 78 | Pd(OAc)₂, SPhos, Cs₂CO₃, DMF, 24 h |
Elimination Reactions
CF₃CH₂I participates in β-elimination to generate fluorinated alkenes. A notable application is the synthesis of 1,1-difluoroallenes:
-
Zinc-mediated elimination :
Treatment of CF₃CH₂I with aldehydes/ketones and Zn yields 3,3-difluoro-2-iodoallylic intermediates, which eliminate HI under basic conditions:
Addition Reactions
CF₃CH₂I adds across unsaturated bonds under radical or photocatalytic conditions:
-
Alkyne trifluoroethylation :
Using Ru(bpy)₃²⁺ as a photocatalyst and blue LED irradiation:Terminal alkynes show >80% conversion with 1,2-regioselectivity .
Radical Reactions
The C–I bond in CF₃CH₂I undergoes homolytic cleavage under UV light or initiators (e.g., AIBN), generating CF₃CH₂- radicals:
-
Polymer modification :
Radicals graft trifluoroethyl groups onto polyethylene surfaces, enhancing hydrophobicity (contact angle increases by 40°) .
Thermal Decomposition
At elevated temperatures (>200°C), CF₃CH₂I decomposes:
Gas-phase studies confirm first-order kinetics with at 250°C .
Scientific Research Applications
Organic Synthesis
1,1,1-Trifluoro-2-iodoethane serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is frequently employed in:
- Cross-Coupling Reactions: CF₃CH₂I is utilized in reactions with aryl and heteroaryl boronic acid esters to introduce trifluoroethyl groups into diverse organic compounds under mild conditions .
Reaction Type | Description | Results |
---|---|---|
Cross-Coupling | Reaction with aryl/heteroaryl boronic acids | Successful introduction of trifluoroethyl groups |
Trifluoroethylation of Alkenes | Adding trifluoroethyl groups to alkenes | High yield of trifluoroethylated products |
Trifluoroethylation of Alkynes | Similar reaction for alkynes | Efficient synthesis of trifluoroethylated alkynes |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals:
- Pharmaceutical Development: It has been investigated for synthesizing anti-tuberculosis drugs and uterine hemostatic agents.
Biochemical Applications
The compound's interactions with biological systems have led to its exploration in various biochemical applications:
- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Application Area | Specific Use | Impact |
---|---|---|
Enzyme Inhibition | Modulation of metabolic pathways | Altered cellular responses |
Antimicrobial Properties | Potential derivatives explored for biological activity | Broad-spectrum antimicrobial effects |
Materials Science
In materials science, CF₃CH₂I is used in the production of specialized materials:
- Synthesis of Fluorinated Compounds: It is an important intermediate for creating fluorinated polymers and surfactants .
Case Study 1: Photoredox Catalysis
A recent study demonstrated the use of this compound in photoredox catalysis for the iodotrifluoroethylation of alkenes. The reaction was performed using visible light irradiation and yielded β-trifluoromethyl ketones effectively:
- Methodology: The reaction involved using fac-Ir(ppy)₃ as a catalyst and Hünig’s base under nitrogen atmosphere.
Parameter | Value |
---|---|
Catalyst Used | fac-Ir(ppy)₃ |
Conditions | Visible light irradiation |
Yield | High yield of β-trifluoromethyl ketones |
Case Study 2: Cross-Coupling Reactions
In another study focusing on cross-coupling reactions with aryl boronic acids, this compound was successfully employed to introduce trifluoroethyl groups into various aryl compounds:
- Results: The protocol allowed for the efficient synthesis of diverse trifluoroethylated products under mild conditions.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-iodoethane involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, modulating their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-iodoethane can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-iodopropane: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.
Trifluoroiodomethane: A simpler compound with one less carbon atom, used in different synthetic applications.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another trifluoroethyl compound with distinct reactivity due to the presence of a sulfonate group.
This compound stands out due to its unique combination of trifluoroethyl and iodine functionalities, making it a versatile reagent in organic synthesis and industrial applications .
Biological Activity
1,1,1-Trifluoro-2-iodoethane, also known as trifluoroethyl iodide, has garnered attention in the field of chemical biology due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure:
- Molecular Formula:
- CAS Number: 353-83-3
Physical Properties:
- Appearance: Colorless liquid
- Boiling Point: 60.1 °C
- Density: 1.75 g/cm³
This compound exhibits its biological activity primarily through its interactions with various biomolecules. The trifluoromethyl and iodine groups facilitate the formation of covalent bonds with enzymes and proteins, leading to modulation of their activity.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and energy production.
- Cell Signaling Modulation: It influences key signaling pathways, affecting gene expression and cellular responses.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes through covalent modification. For instance, it has been observed to affect metabolic enzymes critical for cellular respiration and energy metabolism.
Antimicrobial Properties
The compound's derivatives have been explored for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains.
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Significant inhibition |
Study on Enzyme Inhibition
A study published in Chemical Communications demonstrated the inhibitory effects of this compound on cyclic AMP phosphodiesterase. The results indicated a dose-dependent inhibition that could have implications for therapeutic applications in diseases associated with dysregulated cyclic AMP levels .
Antimicrobial Activity Assessment
In a recent assessment of antimicrobial activities, derivatives of this compound were tested against common pathogens. The study found that modifications to the trifluoromethyl group enhanced the antimicrobial efficacy against Staphylococcus aureus .
Applications in Research and Industry
This compound is employed in various fields due to its versatile reactivity:
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1,1,1-trifluoro-2-iodoethane in organic chemistry?
The synthesis of this compound is typically achieved via halogen exchange or radical-mediated pathways. Key methods include:
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic esters under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) .
- Zinc-promoted elimination : Reaction of aldehydes/ketones with 1-iodo-2,2-difluorovinyllithium (generated from this compound) to yield 1,1-difluoroallenes .
- Reductive coupling : Copper-promoted coupling with aryl iodides under mild conditions (e.g., DMF, 80°C), tolerating functional groups like nitro, carbonyl, and sulfonyl .
Q. What are the key physical properties and thermodynamic data of this compound critical for experimental design?
Critical data include:
Property | Value | Source |
---|---|---|
Standard enthalpy of formation (ΔfH°) | -644.5 kJ/mol | |
Boiling point | 55.5°C | |
Bond dissociation energy (C–I) | ~238 kJ/mol (weaker than CH3CH2I due to fluorine electronegativity) |
These properties guide solvent selection (e.g., low-polarity solvents for radical reactions), reaction temperature control, and stability considerations (e.g., light sensitivity due to C–I bond lability) .
Advanced Questions
Q. How does the strength of the C–I bond in this compound influence its reactivity in nucleophilic substitution reactions?
The C–I bond in this compound is significantly stronger than in iodoethane (rate constant for reaction with NaOPh is 17,450× slower) due to electron-withdrawing trifluoromethyl groups stabilizing the bond . This necessitates:
- Activation strategies : Use of transition metals (e.g., Cu, Pd) to facilitate oxidative addition in cross-coupling reactions .
- Radical initiation : Photoredox catalysis to generate trifluoroethyl radicals for C–H functionalization .
Q. What methodologies are employed to study the photodissociation dynamics of this compound under A-band excitation?
Time-resolved resonance Raman spectroscopy and wavepacket dynamics simulations are used to analyze photodissociation:
- Experimental setup : Excitation at 266 nm in cyclohexane, with spectral analysis of I• radical formation .
- Computational modeling : Normal coordinate calculations and impulsive "semi-rigid" radical models predict planarization of the CF3CH2• intermediate during C–I bond cleavage .
Q. How can regioselective trifluoroethylation of heterocycles be achieved using this compound?
Visible-light photoredox catalysis enables C–3 selective trifluoroethylation of imidazopyridines:
- Conditions : [Ru(bpy)3]Cl2 as catalyst, blue LEDs, DMSO solvent, room temperature .
- Mechanism : Radical chain process involving CF3CH2• generation via single-electron transfer (SET) from excited photocatalyst .
Q. What spectroscopic techniques are used to characterize this compound and its reaction intermediates?
- NMR : NMR (δ ~ -70 ppm for CF3; splitting patterns reveal stereochemical effects) .
- Mass spectrometry : Electron ionization (EI-MS) fragments at m/z 208 (M), 79 (I), and 69 (CF3) .
- IR spectroscopy : C–F stretches at 1100–1250 cm and C–I stretches at 500–600 cm .
Q. How do solvent and catalyst choices impact the efficiency of trifluoroethylation reactions?
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance radical stability and metal catalyst activity .
- Copper vs. palladium catalysts : Cu(I) favors Ullmann-type couplings, while Pd(0) enables cross-coupling with boronic esters .
Data Contradictions & Validation
- C–I bond strength : Conflicting kinetic data between Hine et al. (slow substitution) and Xu et al. (efficient coupling) highlight the role of metal catalysts in overcoming bond stability .
- Thermodynamic consistency : NIST data (ΔfH° = -644.5 kJ/mol) align with computational predictions, validating experimental protocols .
Properties
IUPAC Name |
1,1,1-trifluoro-2-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUFQLNMRAACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188810 | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-83-3 | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoroiodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-TRIFLUORO-2-IODOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA0J38WE9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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